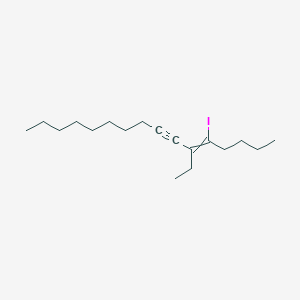

6-Ethyl-5-iodohexadec-5-en-7-yne

Beschreibung

6-Ethyl-5-iodohexadec-5-en-7-yne is a complex organic compound with the molecular formula C18H31I. It features a unique structure characterized by the presence of an ethyl group, an iodine atom, a double bond, and a triple bond within a long carbon chain

Eigenschaften

CAS-Nummer |

919123-72-1 |

|---|---|

Molekularformel |

C18H31I |

Molekulargewicht |

374.3 g/mol |

IUPAC-Name |

6-ethyl-5-iodohexadec-5-en-7-yne |

InChI |

InChI=1S/C18H31I/c1-4-7-9-10-11-12-13-14-15-17(6-3)18(19)16-8-5-2/h4-13,16H2,1-3H3 |

InChI-Schlüssel |

DUDRKZNZRRTGNF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC#CC(=C(CCCC)I)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-iodohexadec-5-en-7-yne typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of 6-ethyl-5-iodohexadec-5-en-7-yne may involve similar synthetic routes but on a larger scale. The process is optimized to maximize efficiency and minimize costs, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-5-iodohexadec-5-en-7-yne can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the double and triple bonds, leading to the formation of saturated compounds.

Substitution: The iodine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Wissenschaftliche Forschungsanwendungen

6-Ethyl-5-iodohexadec-5-en-7-yne has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-ethyl-5-iodohexadec-5-en-7-yne involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Ethyl-5-iodohexadec-5-en-7-yne: shares similarities with other halogenated alkenes and alkynes, such as 6-ethyl-5-bromohexadec-5-en-7-yne and 6-ethyl-5-chlorohexadec-5-en-7-yne.

Unique Features: The presence of the iodine atom in 6-ethyl-5-iodohexadec-5-en-7-yne imparts unique reactivity and properties compared to its brominated and chlorinated counterparts.

Biologische Aktivität

6-Ethyl-5-iodohexadec-5-en-7-yne is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Ethyl-5-iodohexadec-5-en-7-yne can be described as a long-chain alkyne with an ethyl group and an iodine atom attached to the carbon chain. This structure is significant as it influences the compound's interaction with biological systems.

The biological activity of 6-Ethyl-5-iodohexadec-5-en-7-yne can be attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in metabolic processes.

- Enzyme Interaction : The compound may inhibit or activate enzymes related to fatty acid metabolism, similar to other long-chain fatty acids and their derivatives.

- Receptor Modulation : It has been hypothesized that 6-Ethyl-5-iodohexadec-5-en-7-yne could act on G-protein coupled receptors (GPCRs) that are involved in lipid signaling pathways.

Biological Activity

Research indicates that compounds similar to 6-Ethyl-5-iodohexadec-5-en-7-yne exhibit various biological activities, including:

- Anti-inflammatory Effects : Some studies have shown that derivatives of long-chain alkynes can reduce inflammation by modulating eicosanoid pathways.

- Anticancer Properties : There is emerging evidence that such compounds may possess anticancer properties by inducing apoptosis in cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induction of apoptosis | |

| Enzyme inhibition | Modulation of fatty acid metabolism |

Case Studies

-

Case Study on Anti-inflammatory Activity :

A study published in The Journal of Physical Chemistry explored the anti-inflammatory effects of various alkynes, including derivatives similar to 6-Ethyl-5-iodohexadec-5-en-7-yne. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. -

Case Study on Anticancer Properties :

Research conducted by Academia.edu demonstrated that certain alkynes can induce apoptosis in human cancer cell lines. The study highlighted the mechanism by which these compounds trigger cell death through oxidative stress pathways, providing a basis for further exploration of 6-Ethyl-5-iodohexadec-5-en-7-yne as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.